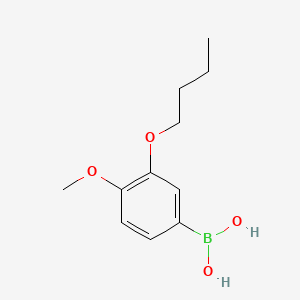
Z-Tyr-Tyr-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Tyr-Tyr-OH: , also known as N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine, is a dipeptide compound consisting of two tyrosine residues. The N-terminal tyrosine is protected by a benzyloxycarbonyl (Z) group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. This compound is often used in the synthesis of longer peptides and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): The most common method for synthesizing Z-Tyr-Tyr-OH is through solid-phase peptide synthesis. This involves attaching the C-terminal tyrosine to a solid resin, followed by sequential addition of the N-terminal tyrosine protected by the benzyloxycarbonyl group. The coupling reactions are typically facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Solution-Phase Synthesis: Another method involves synthesizing the dipeptide in solution. The N-benzyloxycarbonyl-L-tyrosine is first activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and then reacted with L-tyrosine in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Z-Tyr-Tyr-OH can undergo oxidation reactions, particularly at the phenolic hydroxyl groups of the tyrosine residues. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reduction reactions are less common but can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Sodium borohydride.
Substitution: Palladium on carbon (Pd/C), hydrogen gas.
Major Products:
Oxidation: Oxidized tyrosine derivatives.
Reduction: Reduced tyrosine derivatives.
Substitution: Deprotected dipeptide (Tyr-Tyr-OH).
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Z-Tyr-Tyr-OH is used as a building block in the synthesis of longer peptides and proteins.
Catalysis: It can serve as a substrate in enzymatic studies involving tyrosine-modifying enzymes.
Biology:
Protein-Protein Interactions: Used in studies to understand the role of tyrosine residues in protein-protein interactions.
Signal Transduction: Investigated for its role in tyrosine phosphorylation and signal transduction pathways.
Medicine:
Drug Development: Explored as a potential therapeutic agent in the development of peptide-based drugs.
Diagnostics: Used in the development of diagnostic assays for detecting tyrosine-modifying enzymes.
Industry:
Biotechnology: Employed in the production of recombinant proteins and peptides.
Pharmaceuticals: Used in the formulation of peptide-based pharmaceuticals.
Wirkmechanismus
Molecular Targets and Pathways: Z-Tyr-Tyr-OH exerts its effects primarily through interactions with enzymes that modify tyrosine residues. These include tyrosine kinases, which phosphorylate the tyrosine residues, and tyrosine phosphatases, which dephosphorylate them. The compound can also participate in hydrogen bonding and hydrophobic interactions due to its phenolic hydroxyl groups and aromatic rings .
Vergleich Mit ähnlichen Verbindungen
N-benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH): A single tyrosine residue protected by a benzyloxycarbonyl group.
L-tyrosine: The unprotected form of tyrosine.
N-benzyloxycarbonyl-L-tyrosyl-L-serine (Z-Tyr-Ser-OH): A dipeptide similar to Z-Tyr-Tyr-OH but with a serine residue instead of a second tyrosine.
Uniqueness: this compound is unique due to the presence of two tyrosine residues, which allows it to participate in more complex interactions and reactions compared to compounds with a single tyrosine residue. The benzyloxycarbonyl protecting group also provides stability during synthesis, making it a valuable intermediate in peptide chemistry .
Eigenschaften
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O7/c29-20-10-6-17(7-11-20)14-22(28-26(34)35-16-19-4-2-1-3-5-19)24(31)27-23(25(32)33)15-18-8-12-21(30)13-9-18/h1-13,22-23,29-30H,14-16H2,(H,27,31)(H,28,34)(H,32,33)/t22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAUTLPLQAQNMW-GOTSBHOMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Bromo-6-fluorophenyl)methyl]piperidine](/img/structure/B578000.png)
![4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B578001.png)








![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)

